molecular formula C12H10N2O2S B11865457 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

カタログ番号: B11865457
分子量: 246.29 g/mol
InChIキー: IPORZGZNDUNSEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (CAS# 1447827-81-7) is a high-purity fused-pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate and core scaffold for developing novel therapeutic agents. Its primary research value lies in the structure-activity relationship (SAR) studies of G protein-coupled receptor 119 (GPR119) agonists . GPR119 is a promising target for Type 2 Diabetes Mellitus (T2DM) treatment, as its activation promotes glucose-dependent insulin secretion from pancreatic β-cells and increases the release of the incretin hormone GLP-1 from the gastrointestinal tract . Research has demonstrated that the 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide structure is a privileged core in this field. Optimization of this scaffold, specifically by introducing a 4-chloro-2,5-difluorophenyl group, has been shown to produce extremely potent GPR119 agonists with in vivo efficacy, improving glucose tolerance in animal models at low oral doses . This makes the scaffold a valuable starting point for designing new antidiabetic secretagogues that may circumvent the risk of hypoglycemia associated with existing therapies. The compound is characterized by the molecular formula C 12 H 10 N 2 O 2 S and a molecular weight of 246.29 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

特性

分子式

C12H10N2O2S

分子量

246.29 g/mol

IUPAC名

2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

InChI

InChI=1S/C12H10N2O2S/c15-17(16)7-10-6-13-12(14-11(10)8-17)9-4-2-1-3-5-9/h1-6H,7-8H2

InChIキー

IPORZGZNDUNSEU-UHFFFAOYSA-N

正規SMILES

C1C2=CN=C(N=C2CS1(=O)=O)C3=CC=CC=C3

製品の起源

United States

準備方法

Core Heterocycle Assembly via Gewald Reaction and Cyclization

The Gewald reaction, a well-established method for synthesizing 2-aminothiophene derivatives, serves as a foundational step in constructing the thieno[3,4-d]pyrimidine scaffold. In a modified approach adapted from J-STAGE studies, a three-component reaction between benzaldehyde, malononitrile, and elemental sulfur in ethanol under basic conditions yields 2-amino-5-phenylthiophene-3-carbonitrile . This intermediate undergoes cyclization with formamide at 160°C to form the pyrimidine ring, producing 2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one .

Key Reaction Parameters:

  • Temperature: 160–180°C for cyclization .

  • Solvent: Formamide or ethanol-sodium ethoxide mixtures .

  • Yield: 70–85% for analogous thienopyrimidinones .

Oxidation to Sulfone Functionality

The conversion of the thiophene sulfur atoms to sulfones is achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. For example, treatment of 2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine with 30% H₂O₂ in glacial acetic acid at 60°C for 12 hours introduces the 6,6-dioxide moiety .

Optimization Insights:

  • Oxidant Stoichiometry: 2.2 equivalents of H₂O₂ per sulfur atom .

  • Reaction Monitoring: TLC or HPLC to prevent over-oxidation.

  • Yield: 60–75% for sulfone formation in related thieno compounds .

Alternative Pathway: Pre-Oxidation of Thiophene Precursors

An alternative strategy involves oxidizing a thiophene precursor prior to pyrimidine ring formation. For instance, 3,4-dihydroxy-2-phenylthiophene 1,1-dioxide, synthesized via H₂O₂ oxidation of 2-phenylthiophene, reacts with urea or guanidine derivatives under acidic conditions to form the pyrimidine ring . This method avoids post-cyclization oxidation challenges but requires stringent control of reaction pH and temperature.

Comparative Data:

ParameterPost-Cyclization OxidationPre-Cyclization Oxidation
Overall Yield50–60%45–55%
Purity (HPLC)≥95%≥90%
ScalabilityModerateHigh

Functionalization and Substituent Effects

The phenyl group at position 2 is introduced either through the use of benzaldehyde in the Gewald reaction or via Suzuki-Miyaura coupling on halogenated intermediates . Electron-withdrawing groups on the phenyl ring (e.g., nitro, cyano) necessitate modified conditions, such as palladium-catalyzed cross-coupling in tetrahydrofuran (THF) at 80°C .

Case Study:

  • 2-(4-Nitrophenyl) Derivative: Synthesized using 4-nitrobenzaldehyde in the Gewald step, yielding 68% after oxidation .

  • Steric Effects: Ortho-substituted phenyl groups reduce cyclization efficiency by 15–20% .

Analytical Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR: Aromatic protons at δ 7.20–7.80 ppm (phenyl), sulfone-related deshielding at δ 3.50–4.00 ppm (CH₂) .

  • IR Spectroscopy: S=O stretches at 1150–1300 cm⁻¹ .

  • Mass Spectrometry: Molecular ion peak at m/z 246.29 (C₁₂H₁₀N₂O₂S) .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve safety and efficiency during exothermic oxidation steps. Ethanol-water mixtures (3:1 v/v) enhance solubility of intermediates, reducing reaction time by 30% compared to batch processes .

化学反応の分析

科学研究への応用

2-フェニル-5,7-ジヒドロチエノ[3,4-d]ピリミジン 6,6-ジオキシドは、科学研究にいくつかの応用があります。

科学的研究の応用

Anticancer Properties

One of the primary applications of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is its potential as an anticancer agent. Research indicates that derivatives of thieno[3,4-d]pyrimidines exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that modifications to the thieno[3,4-d]pyrimidine structure can enhance its efficacy against specific cancer types by targeting key enzymes involved in DNA synthesis and repair.

Case Study : A study published in the International Journal of Pharmacognosy & Chinese Medicine reported the synthesis of various thieno[3,4-d]pyrimidine derivatives and their evaluation against human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting that the parent compound could also possess similar properties .

Anti-inflammatory Activity

Another notable application is in the field of anti-inflammatory research. Compounds with thieno[3,4-d]pyrimidine scaffolds have been investigated for their ability to inhibit inflammatory pathways. The presence of specific substituents on the phenyl ring can modulate the anti-inflammatory activity.

Data Table : Summary of Biological Activities

Activity TypeReferenceEfficacy Observed
AnticancerGupta et al., 2021 Significant cytotoxicity against K562 cell lines
Anti-inflammatoryPrabhakar et al., 2024 Moderate inhibition of TNF-alpha production

Pharmacological Research

Recent pharmacological studies have focused on evaluating the compound's potential as a VEGF receptor inhibitor. This line of research is particularly relevant given the role of angiogenesis in tumor growth and metastasis.

Case Study : A series of experiments conducted on modified thieno[3,4-d]pyrimidines showed promising results in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis in tumors .

作用機序

2-フェニル-5,7-ジヒドロチエノ[3,4-d]ピリミジン 6,6-ジオキシドの作用機序には、生物系における分子標的との相互作用が含まれます。この化合物は、特定の酵素や受容体を阻害することができ、さまざまな生物学的効果をもたらします。 たとえば、チエノピリミジンの誘導体は、インフルエンザ菌のTrmDなどの酵素を阻害することが示されています . 具体的な経路と分子標的は、特定の誘導体とその修飾によって異なります。

類似化合物との比較

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Yield Key Features
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide C₁₂H₁₀N₂O₂S 246.29 (calc.) Phenyl at C2 N/A High lipophilicity, potential π-π interactions
2-Methyl analog C₇H₈ClN₂O₂S 218.66 Methyl at C2, Cl at C4 92% Optimized synthesis, low steric hindrance
2,4-Dichloro-7,7-dimethyl analog C₈H₈Cl₂N₂O₂S 267.12 Cl at C2/C4, dimethyl at C7 N/A High electronegativity, steric stabilization
Thiazolo[3,2-a]pyrimidine 11a C₂₀H₁₀N₄O₃S 386.00 Trimethylbenzylidene 68% CN group (IR: 2,219 cm⁻¹)
Pyrazolo[3,4-d]pyrimidine derivatives Varies Varies Hydroxylamino, thiopyrazolo N/A Enhanced H-bonding, aqueous solubility

Key Findings and Implications

  • Substituent Effects : Bulky groups (e.g., phenyl) increase lipophilicity but may hinder reactivity, whereas methyl or chloro groups improve synthetic accessibility .
  • Core Heterocycle Influence: Thieno systems offer sulfur-mediated electronic effects, while pyrazolo/pyrimidine hybrids enhance nitrogen-driven interactions .
  • Synthetic Optimization: Phase-transfer catalysis (e.g., TBAB) significantly boosts yields in thienopyrimidine synthesis compared to traditional reflux methods .

This analysis underscores the importance of substituent selection and core heterocycle design in tailoring properties for specific applications, such as drug development or materials engineering. Further studies on the target compound’s crystallography (using tools like SHELX ) and pharmacological profiling are recommended.

生物活性

2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is a heterocyclic compound with significant biological activity attributed to its unique thieno[3,4-d]pyrimidine structure. This compound has garnered attention for its potential therapeutic applications in various fields including antimicrobial, anticancer, and anti-inflammatory treatments. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O2SC_{12}H_{12}N_4O_2S, with a molecular weight of approximately 280.32 g/mol. The structural characteristics contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds within the thieno[3,4-d]pyrimidine family exhibit notable antimicrobial properties. A study demonstrated that derivatives of this compound showed varying degrees of effectiveness against several bacterial strains including E. coli and S. aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These findings suggest that modifications to the thieno[3,4-d]pyrimidine core can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A study reported that this compound exhibited cytotoxic effects on human cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Cell LineIC50 (µM)
MCF-72.19
HCT-1161.34

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research indicated that it effectively reduced pro-inflammatory cytokines in vitro.

Case Studies

  • Inhibition of Dihydrofolate Reductase : A series of studies focused on the inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR). The compounds derived from this class showed promising results with IC50 values ranging from 1.3 to 243 nM against wild-type strains .
  • Safety Profile : Toxicity studies conducted on animal models revealed a favorable safety profile for oral administration at doses up to 40 mg/kg without significant adverse effects .

Q & A

Q. What are the established synthetic routes for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with cyclization of substituted thiophene or pyrimidine precursors. For example, analogous thieno[2,3-d]pyrimidine derivatives are synthesized via nucleophilic substitution using dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate cyclization . Key intermediates may include dihydrothienopyrimidine precursors with protected functional groups, which are later oxidized to introduce the 6,6-dioxide moiety. Guanidine hydrochloride and diethyl esters have been used in related pyrimidine syntheses to form intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and sulfone signals (δ 3.5–4.5 ppm for dihydrothieno protons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) using ESI or EI ionization confirms molecular weight, with fragmentation patterns aligning with sulfone-containing heterocycles .
  • IR : Strong absorption bands near 1150–1300 cm1^{-1} confirm sulfone (S=O) stretching vibrations .

Q. What are the common biological targets or therapeutic applications associated with thieno[3,4-d]pyrimidine derivatives?

Thienopyrimidines are studied for kinase inhibition (e.g., p38α MAPK) , antimicrobial activity (e.g., against Gram-positive bacteria and fungi) , and anticancer properties. The 6,6-dioxide modification enhances solubility and electronic effects, potentially improving binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Solvent Selection : Polar aprotic solvents like DMF or DMSO improve intermediate solubility and reaction homogeneity .
  • Catalysts : Use of palladium catalysts or phase-transfer agents (e.g., tetrabutylammonium bromide) can accelerate cyclization steps .
  • Oxidation Control : Controlled addition of oxidizing agents (e.g., meta-chloroperbenzoic acid) ensures selective sulfone formation without over-oxidation .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for thieno[3,4-d]pyrimidine derivatives?

  • Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for p38α studies) .
  • Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out polymorphic or stereochemical variations .
  • Dose-Response Analysis : Perform IC50_{50} or MIC titrations across multiple cell lines or microbial strains to account for species-specific activity .

Q. How can computational modeling predict the reactivity or binding interactions of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfone group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the pyrimidine ring .
  • Molecular Docking : Use crystal structures of target enzymes (e.g., p38α MAPK, PDB: 3D83) to simulate binding modes. The phenyl and sulfone groups may occupy hydrophobic pockets, while hydrogen bonds form with pyrimidine nitrogen atoms .

Methodological Considerations

  • Stability Testing : Monitor compound degradation in DMSO using HPLC with UV detection at 254 nm, as pyrimidine derivatives are prone to hydrolysis .
  • Data Reproducibility : Cross-validate synthetic yields and bioactivity results using independent batches and blinded assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。